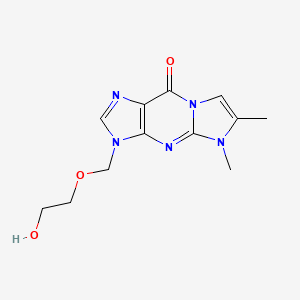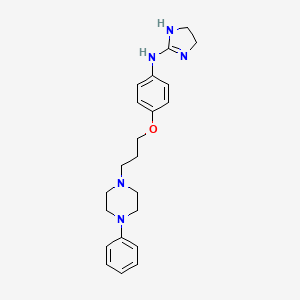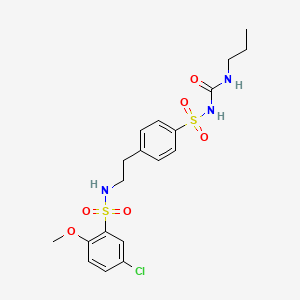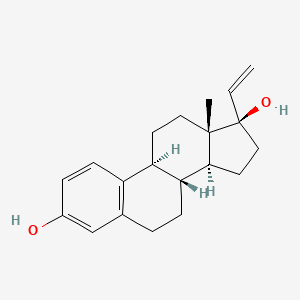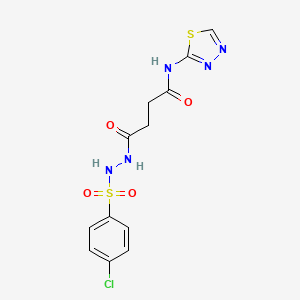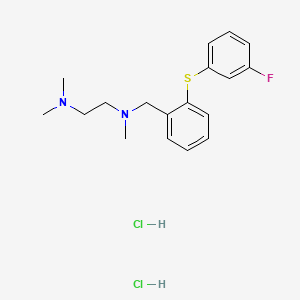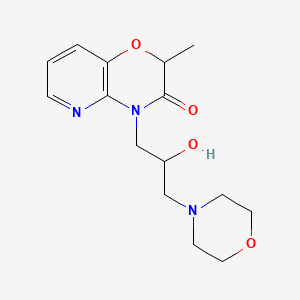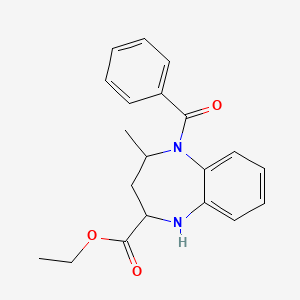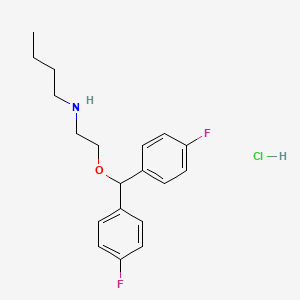
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester is a chemical compound with the molecular formula C8H19O3PSSe and a molecular weight of 305.23 . This compound is known for its unique structure, which includes a selenium atom bonded to a phosphoroselenoic acid moiety and an ethylthioethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester typically involves the reaction of diethyl phosphoroselenoate with 2-(ethylthio)ethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding selenoxides or selenones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, forming selenides.
Substitution: The ethylthioethyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: This compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. This can lead to various biological effects, such as modulation of enzyme activity and gene expression .
Comparación Con Compuestos Similares
Phosphoroselenoic acid, O,O-diethyl Se-(2-(ethylthio)ethyl) ester can be compared with similar compounds like:
Phosphorothioic acid, O,O-diethyl O-(2-(ethylthio)ethyl) ester: This compound has a sulfur atom instead of selenium and exhibits different chemical and biological properties.
Phosphoroselenoic acid, O,O-diethyl Se-(2-oxopropyl) ester: This compound has a different substituent on the selenium atom, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its selenium-containing structure, which imparts distinct chemical and biological properties compared to its sulfur analogs and other related compounds .
Propiedades
Número CAS |
118871-70-8 |
|---|---|
Fórmula molecular |
C8H19O3PSSe |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylselanyl-2-ethylsulfanylethane |
InChI |
InChI=1S/C8H19O3PSSe/c1-4-10-12(9,11-5-2)14-8-7-13-6-3/h4-8H2,1-3H3 |
Clave InChI |
CCSIJSIFPQCALX-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)[Se]CCSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


